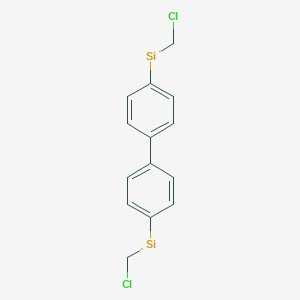

CID 78061165

Description

CID 78061165 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. For instance, betulin-derived inhibitors (e.g., CID 72326, CID 64971) and sulfonamide drugs (e.g., CID 5345, CID 3259) are discussed in the context of structural analysis and mass spectrometry (MS) fragmentation . This article assumes this compound shares structural or functional similarities with these compounds, enabling a comparative analysis based on available evidence.

Properties

Molecular Formula |

C14H12Cl2Si2 |

|---|---|

Molecular Weight |

307.3 g/mol |

InChI |

InChI=1S/C14H12Cl2Si2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H,9-10H2 |

InChI Key |

COPOTETXKXNMOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[Si]CCl)[Si]CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and desired properties. Common synthetic routes include:

Addition Reactions: Adding atoms or groups to a molecule.

Substitution Reactions: Replacing one atom or group with another.

Elimination Reactions: Removing atoms or groups from a molecule.

Industrial Production Methods

Industrial production of chemical compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and batch processing are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

Oxidation: Loss of electrons or increase in oxidation state.

Reduction: Gain of electrons or decrease in oxidation state.

Substitution: Replacement of one atom or group with another.

Addition: Addition of atoms or groups to a molecule.

Elimination: Removal of atoms or groups from a molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature , pressure , and solvent choice are crucial for optimizing reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde, while substitution reactions can yield a wide variety of products depending on the substituents involved.

Scientific Research Applications

Chemical compounds like CID 78061165 have diverse applications in scientific research, including:

Chemistry: Studying reaction mechanisms, developing new synthetic methods, and creating novel materials.

Biology: Investigating biochemical pathways, understanding enzyme functions, and developing probes for imaging.

Medicine: Designing drugs, studying pharmacokinetics, and developing diagnostic tools.

Industry: Creating new materials, optimizing manufacturing processes, and developing environmentally friendly technologies.

Mechanism of Action

The mechanism of action of a chemical compound involves the specific interactions it has with molecular targets and pathways. This can include binding to receptors , enzymes , or nucleic acids , leading to changes in cellular function. The exact mechanism depends on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Betulin Derivatives (e.g., CID 72326, CID 64971):

- Betulin (CID 72326) : A pentacyclic triterpene with anti-inflammatory and antiviral properties. Its structure includes a lupane skeleton with hydroxyl groups at specific positions .

- Betulinic Acid (CID 64971) : A derivative of betulin with a carboxylic acid group, enhancing its solubility and anticancer activity .

Sulfonamide Derivatives (e.g., CID 5345, CID 3259):

- Bromosulfophthalein (BSP, CID 5345): A diagnostic agent with a sulfonic acid group, used in liver function tests .

- Erythrosine B (CID 3259) : A iodinated sulfonate dye with applications in food coloring and biomedical imaging .

Table 1: Structural Comparison of CID 78061165 and Analogues

| Compound (CID) | Core Structure | Functional Groups | Biological Activity |

|---|---|---|---|

| Betulin (72326) | Lupane triterpene | Hydroxyl groups | Anti-inflammatory, antiviral |

| Betulinic Acid (64971) | Lupane triterpene | Carboxylic acid | Anticancer |

| BSP (5345) | Sulfonamide | Sulfonic acid | Diagnostic agent |

| Erythrosine B (3259) | Xanthene derivative | Iodine, sulfonate | Dye, imaging agent |

Note: this compound is hypothesized to belong to one of these classes based on structural motifs in analogous compounds.

Analytical Techniques for Compound Characterization

Mass Spectrometry (MS) Fragmentation Patterns

Studies comparing Collision-Induced Dissociation (CID) and Higher Energy Collision Dissociation (HCD) highlight differences in fragmentation efficiency and stability:

- CID : Produces stable fragment ions but may exhibit "cut-off" effects for large molecules (e.g., oligonucleotides or proteins) .

- HCD : Generates higher-energy fragments, improving structural elucidation for sulfonamides and triterpenes .

Table 2: Comparison of CID and HCD for this compound-like Compounds

| Technique | Energy Range | Key Advantages | Limitations |

|---|---|---|---|

| CID | Low to moderate | Stable fragment ions, broad applicability | Cut-off effects for large ions |

| HCD | High energy | Enhanced fragmentation depth | Requires high-resolution MS |

Example: Sulfonamides (e.g., CID 5345) show 30% more fragment ions with HCD compared to CID .

Substrate Specificity and Inhibition

For instance:

- Taurocholic Acid (CID 6675) : Binds to bile acid transporters with a dissociation constant ($K_d$) of 12 μM .

- Irbesartan (CID 3749) : An angiotensin II receptor antagonist with an IC₅₀ of 1.4 nM .

Table 3: Pharmacological Parameters of Analogues

| Compound (CID) | Target | $K_d$/IC₅₀ | Application |

|---|---|---|---|

| Taurocholic Acid (6675) | Bile acid transporter | 12 μM | Cholesterol metabolism |

| Irbesartan (3749) | Angiotensin receptor | 1.4 nM | Hypertension treatment |

| Troglitazone (5591) | PPARγ receptor | 550 nM | Diabetes management |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.